molecular formula C14H18ClNO2 B7474523 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide

2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide

Cat. No. B7474523
M. Wt: 267.75 g/mol
InChI Key: OAKXBTVEFDCMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide, also known as CP47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC), and acts on the same receptors in the brain and body.

Mechanism of Action

2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide acts on the same receptors in the brain and body as THC, specifically the CB1 and CB2 receptors. It produces similar effects to THC, including pain relief, anti-inflammatory effects, and changes in mood and cognition.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, which is involved in regulating pain, inflammation, and other physiological processes. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in mood and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. However, one limitation is that its effects on the body may differ from those of THC, which is found naturally in marijuana.

Future Directions

There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide. One area of interest is its potential as a treatment for pain and inflammation, particularly in conditions such as arthritis and multiple sclerosis. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide, and how these effects may differ from those of THC.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide involves several steps, including the reaction of 2-chlorobenzonitrile with cyclohexanone to form 2-(2-chlorophenyl)cyclohexanone, which is then reacted with hydroxylamine hydrochloride to form 2-(2-chlorophenyl)cyclohexanone oxime. This compound is then reacted with acetic anhydride to form the final product, 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide.

Scientific Research Applications

2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. It has also been investigated for its potential as an anti-cancer agent.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-13-4-2-1-3-10(13)9-14(18)16-11-5-7-12(17)8-6-11/h1-4,11-12,17H,5-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKXBTVEFDCMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.